Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine
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Overview
Description
Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, an ethoxy group, and two hydroxyethyl groups attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine typically involves the following steps:
Bromination: The starting material, 3-ethoxybenzenesulfonamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Ethoxylation: The brominated intermediate is then subjected to ethoxylation using ethylene oxide or ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydroxyethylation: The final step involves the hydroxyethylation of the ethoxylated intermediate using ethylene glycol or a similar reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a sulfonyl hydrazide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products:
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include sulfonic acids and sulfonyl hydrazides.
Substitution: Products include various substituted benzenesulfonamides with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug development, particularly in designing inhibitors for enzymes like carbonic anhydrase.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
- Employed in the formulation of certain types of dyes and pigments.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. Additionally, the hydroxyethyl groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
4-bromo-3-ethoxybenzenesulfonamide: Lacks the hydroxyethyl groups, resulting in different chemical and biological properties.
3-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide:
4-bromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide: Lacks the ethoxy group, leading to variations in its chemical behavior.
Uniqueness: Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine is unique due to the combination of its bromine atom, ethoxy group, and hydroxyethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1206105-65-8 |
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Molecular Formula |
C12H18BrNO5S |
Molecular Weight |
368.25g/mol |
IUPAC Name |
4-bromo-3-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO5S/c1-2-19-12-9-10(3-4-11(12)13)20(17,18)14(5-7-15)6-8-16/h3-4,9,15-16H,2,5-8H2,1H3 |
InChI Key |
YDIGFLNMNSGQFP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N(CCO)CCO)Br |
Origin of Product |
United States |
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